molecular formula C11H13NO6S B2697256 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid CAS No. 927963-82-4

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid

Cat. No. B2697256
CAS RN: 927963-82-4
M. Wt: 287.29
InChI Key: XYONCUVJHOYVNJ-UHFFFAOYSA-N
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Description

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid is a complex organic compound. The molecule contains a total of 32 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 2 hydroxyl groups, and 1 sulfonamide . The compound consists of 32 atoms in total: 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid is quite complex. It includes a six-membered aromatic ring, aliphatic and aromatic carboxylic acids, hydroxyl groups, and a sulfonamide . The molecule contains a total of 32 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, and 6 aromatic bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Sulfonamide Functional Group : The sulfonamide group, integral to compounds like 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid, plays a pivotal role in medicinal chemistry. It appears in many marketed drugs, including sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. This demonstrates the sulfonamide group's critical function as an isostere for the carboxylic acid group of natural substrates, such as 4-aminobenzoic acid, highlighting its importance in drug design and therapeutic applications (Kalgutkar, Jones, & Sawant, 2010).

Carbonic Anhydrase Inhibition : Compounds derived from 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid have been shown to be effective inhibitors of carbonic anhydrase isozymes. These derivatives exhibit strong topical antiglaucoma properties by inhibiting enzymes involved in aqueous humor secretion within the eye. This application signifies the therapeutic potential of derivatives in treating conditions like glaucoma (Mincione et al., 2001).

Human Carbonic Anhydrase Inhibition : Further research into benzamide-4-sulfonamides, obtained by reacting 4-sulfamoyl benzoic acid with primary and secondary amines, indicates their effectiveness as inhibitors of various human carbonic anhydrase isoforms. These findings underscore the potential for developing new, highly effective inhibitors for therapeutic use (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Material Science

Synthesis of Sulfonated Poly(Ether Ether Ketone) : The synthesis of new sulfonated poly(ether ether ketone) (SPEEK) containing pendant carboxyl groups showcases the application of derivatives in material science, particularly for direct methanol fuel cell applications. This illustrates the compound's utility in creating materials with specific properties, such as high selectivity and efficiency for fuel cell membranes (Li et al., 2009).

properties

IUPAC Name

4-(2-carboxypropylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7(10(13)14)6-19(17,18)12-9-4-2-8(3-5-9)11(15)16/h2-5,7,12H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYONCUVJHOYVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid

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